molecular formula C9H16ClN B1382481 1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride CAS No. 1803609-13-3

1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride

Cat. No.: B1382481
CAS No.: 1803609-13-3
M. Wt: 173.68 g/mol
InChI Key: RJMUICGINCDKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C9H16ClN and a molecular weight of 173.68 g/mol . It is a spirocyclic compound, meaning it contains a spiro-connected ring system, which is a unique structural feature that can impart distinct chemical and biological properties. This compound is primarily used in research settings and is not intended for human or veterinary use.

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The 1-azaspiro[3.3]heptane core, which includes 1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride, has been identified as a promising bioisostere of piperidine . This opens up potential future directions for the development of new drugs and chemical compounds using this core.

Chemical Reactions Analysis

1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorosulfonyl isocyanate for cycloaddition and alane for reduction . The major products formed from these reactions are spirocyclic amines and their derivatives .

Properties

IUPAC Name

3-cyclopropyl-2-azaspiro[3.3]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-4-9(5-1)6-10-8(9)7-2-3-7;/h7-8,10H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMUICGINCDKJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC2C3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride
Reactant of Route 2
1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride
Reactant of Route 3
1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride
Reactant of Route 4
1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride
Reactant of Route 5
1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride
Reactant of Route 6
1-Cyclopropyl-2-azaspiro[3.3]heptane hydrochloride

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